1-Cyclopropyl-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-cyclopropylindole-3-carbonitrile |
InChI |
InChI=1S/C12H10N2/c13-7-9-8-14(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,8,10H,5-6H2 |
InChI Key |
IFDWJJYZNQNEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Structural Characterization and Advanced Spectroscopic Applications in Research
Elucidation of Molecular Architecture through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of 1-Cyclopropyl-1H-indole-3-carbonitrile. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In ¹H NMR spectroscopy, the protons on the cyclopropyl (B3062369) ring typically appear as a complex multiplet in the upfield region of the spectrum, a characteristic feature of strained ring systems. The protons on the indole (B1671886) ring exhibit distinct chemical shifts. For instance, the proton at position 2 of the indole ring is expected to resonate downfield due to the electron-withdrawing effect of the adjacent nitrogen and the nitrile group. The aromatic protons on the benzene (B151609) portion of the indole ring typically appear in the range of δ 7.0-8.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the nitrile group (C≡N) is characteristically found in the downfield region (around 115-120 ppm). The carbons of the indole ring resonate in the aromatic region, with the quaternary carbons often showing weaker signals. The sp³-hybridized carbons of the cyclopropyl ring appear in the upfield region of the spectrum. While specific NMR data for this compound is not extensively published, data from related indole derivatives can provide valuable insights. For example, in similar indole-3-carbonitrile structures, the indole C3 carbon has been observed around 104.8 ppm. uni-rostock.de
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Indole H2 | ~7.5 - 8.0 |
| Indole H4 | ~7.6 - 7.9 |
| Indole H5 | ~7.2 - 7.5 |
| Indole H6 | ~7.2 - 7.5 |
| Indole H7 | ~7.6 - 7.9 |
| Cyclopropyl CH | ~3.5 - 4.0 |
| Cyclopropyl CH₂ | ~1.0 - 1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | ~115 - 120 |
| Indole C2 | ~130 - 135 |
| Indole C3 | ~100 - 105 |
| Indole C3a | ~125 - 130 |
| Indole C4 | ~120 - 125 |
| Indole C5 | ~120 - 125 |
| Indole C6 | ~120 - 125 |
| Indole C7 | ~110 - 115 |
| Indole C7a | ~135 - 140 |
| Cyclopropyl CH | ~30 - 35 |
| Cyclopropyl CH₂ | ~5 - 10 |
Infrared and Mass Spectrometry for Structural Confirmation and Fragment Analysis
Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable tools for confirming the functional groups present in this compound and determining its molecular weight and fragmentation pattern.
Infrared Spectroscopy: The IR spectrum of this compound would be expected to show a sharp, strong absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. semanticscholar.org The N-H stretch of the indole ring, if unsubstituted at the nitrogen, would appear as a broad band in the region of 3200-3500 cm⁻¹. However, for the N-cyclopropyl substituted title compound, this N-H stretch will be absent. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations around 3100-3000 cm⁻¹.
Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis. The molecular ion peak (M⁺) would correspond to the exact mass of this compound. Common fragmentation pathways for indole derivatives involve cleavage of the substituent at the 3-position and fragmentation of the indole ring itself. For N-substituted indoles, cleavage of the N-substituent can also be a prominent fragmentation pathway. In the case of this compound, one would expect to observe fragments corresponding to the loss of the cyclopropyl group, the nitrile group, or both. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy.
Application of X-ray Crystallography for Solid-State Structure Determination of Derivatives
For instance, crystallographic studies on related indole derivatives have provided detailed insights into their molecular geometry. researchgate.netmdpi.com Such studies on a derivative of this compound would confirm the planarity of the indole ring system and determine the precise orientation of the cyclopropyl and carbonitrile substituents relative to the indole core. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
Conformational Analysis and Stereochemical Investigations
Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the conformational landscape and identify the most stable conformers. These studies can predict the rotational energy barrier of the cyclopropyl group and the preferred dihedral angle between the cyclopropyl ring and the indole plane. Such conformational analyses are crucial for understanding how the molecule might interact with biological targets. nih.gov
Stereochemical investigations would be particularly relevant if chiral centers were introduced into the molecule, for example, through substitution on the cyclopropyl ring. In such cases, techniques like chiral chromatography and circular dichroism spectroscopy, in conjunction with X-ray crystallography of single enantiomers, would be essential for assigning the absolute configuration and studying the properties of the individual stereoisomers.
Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Docking Simulations for Target Interaction Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity.
For 1-Cyclopropyl-1H-indole-3-carbonitrile, docking studies would involve screening the compound against various protein structures to predict its binding affinity and pose. The indole (B1671886) scaffold is a well-known privileged structure that interacts with numerous targets. For instance, indole-3-carbonitrile derivatives have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions. nih.gov Docking simulations for these derivatives revealed key interactions within the TRK active site, guiding their design. nih.gov
A hypothetical docking simulation of this compound into a kinase active site, such as TRK or Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), might show the following interactions:
Hydrogen Bonding: The nitrile group is a potent hydrogen bond acceptor, potentially interacting with backbone NH groups or side-chain donors (e.g., Lys, Arg, Ser) in the hinge region of a kinase.
Hydrophobic Interactions: The indole ring and the cyclopropyl (B3062369) group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ile, Phe) in the binding pocket.
Pi-Stacking: The aromatic indole ring can form favorable π-π or cation-π interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). acs.org
These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide the synthesis of analogs with improved potency.
Table 1: Illustrative Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Value | Key Interacting Residues (Hypothetical) | Interaction Type |
| Binding Energy | -9.5 kcal/mol | Valine 25, Leucine 80 | Hydrophobic |
| Lysine 42 | Hydrogen Bond (with Nitrile) | ||
| Phenylalanine 82 | π-π Stacking (with Indole) |
Note: This table is for illustrative purposes only and represents hypothetical data from a docking simulation.
Molecular Dynamics Simulations for Binding Mode Stability Analysis
Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted protein-ligand complex over time. researchgate.netuzh.ch MD simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions. nih.govnottingham.ac.uk
For the this compound-protein complex, an MD simulation would be initiated from the best-docked pose. The simulation trajectory would be analyzed to:
Confirm Binding Pose Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, one can determine if the ligand remains stable in the binding pocket or if it undergoes significant conformational changes or even dissociates. researchgate.net
Analyze Interaction Persistence: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions observed in docking can be monitored throughout the simulation. This analysis can distinguish transient interactions from stable, anchoring ones.
Evaluate the Role of Water: MD simulations explicitly model solvent molecules, revealing the role of water in mediating or displacing protein-ligand interactions.
In a study of an indole derivative designed as a chemoprotective agent, MD simulations confirmed the stability of the docked pose and validated the interactions predicted by docking. nih.gov Such simulations would be crucial to confirm that the N-cyclopropyl and C-3 nitrile moieties of this compound adopt a stable and favorable conformation within a target's binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, stability, and reactivity. researchgate.netresearchgate.net
For this compound, DFT calculations can determine:
Molecular Geometry: Optimization of the molecular structure to find its lowest energy conformation.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net
Electrostatic Potential (ESP) Map: This map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrile nitrogen would be an area of high negative potential, confirming its role as a hydrogen bond acceptor.
Chemical Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov
Table 2: Illustrative Quantum Chemical Properties for Indole Derivatives (Calculated at B3LYP/6-31G Level)*
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 1H-Indole | -5.34 | -0.13 | 5.21 | 2.11 |
| 1H-Indole-3-carbonitrile | -5.98 | -1.25 | 4.73 | 5.85 |
| This compound | -5.85 | -1.18 | 4.67 | 6.02 |
Note: This table contains hypothetical data based on known trends for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
To build a QSAR model for analogs of this compound, a dataset of similar compounds with measured biological activity (e.g., IC₅₀ values) against a specific target would be required. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netnih.govjmaterenvironsci.com These methods generate 3D contour maps that visualize where steric bulk, positive/negative charge, or hydrophobic/hydrophilic properties are predicted to increase or decrease biological activity.
For a series based on the this compound scaffold, a CoMFA/CoMSIA study might reveal:
A sterically favored region near the 5- or 6-position of the indole ring, suggesting that adding bulky substituents there could enhance potency.
An electrostatically favored region indicating that electron-withdrawing groups on the indole benzene (B151609) ring are beneficial.
A hydrogen bond donor/acceptor map highlighting key interaction points for the nitrile group.
Such models serve as a predictive tool to prioritize the synthesis of the most promising analogs, saving time and resources.
Application of Fragment-Based Drug Design (FBDD) Principles to Indole Scaffolds
Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. nih.gov These fragments are then optimized and grown into more potent, lead-like molecules. nih.govacs.org
The indole scaffold is a classic example of a privileged fragment used in FBDD. nih.gov Specifically, a substructure like 7-chloro-1H-indole-3-carbonitrile has been successfully used as a fragment to develop inhibitors for DYRK1A. researchgate.net Similarly, this compound itself can be viewed as a fragment or a derivative of a simpler fragment (e.g., 1H-indole-3-carbonitrile).
In an FBDD approach, the compound could be deconstructed into its core components:
Fragment 1: 1H-Indole-3-carbonitrile
Fragment 2: Cyclopropane (B1198618)
Screening these or similar fragments against a target could identify initial hits. If 1H-indole-3-carbonitrile is identified as a hit, subsequent optimization by adding the cyclopropyl group at the N-1 position could be a "fragment growing" strategy to improve properties like potency or cell permeability. FBDD allows for efficient exploration of chemical space and often leads to final compounds with superior physicochemical properties compared to hits from traditional high-throughput screening.
Analysis of Lipophilic Ligand Efficiency (LLE) in Compound Optimization
Lipophilic Ligand Efficiency (LLE), also known as Lipophilic Efficiency (LipE), is a crucial metric in medicinal chemistry used to assess the quality of compounds during optimization. sciforschenonline.orgtandfonline.com It relates the potency of a compound to its lipophilicity, helping to ensure that potency gains are not achieved at the expense of excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.orggardp.org
LLE is calculated using the formula: LLE = pIC₅₀ - logP (or logD)
where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and logP (or logD) is the logarithm of the partition coefficient. An LLE value of 5 or greater is often considered desirable for lead compounds. sciforschenonline.org
For this compound and its analogs, tracking LLE during an optimization campaign would be critical. For example, if a modification to the indole ring increases potency (higher pIC₅₀) but also disproportionately increases lipophilicity (higher logP), the LLE might decrease, signaling a potentially poor optimization move. The goal is to find modifications that increase pIC₅₀ while maintaining or minimally increasing logP, thus maximizing LLE.
Table 3: Illustrative LLE Calculation for a Hypothetical Compound Series
| Compound ID | Modification | pIC₅₀ | logP | LLE (pIC₅₀ - logP) |
| 1 | 1-H-indole-3-carbonitrile | 6.0 | 2.5 | 3.5 |
| 2 | 1-Cyclopropyl-indole-3-carbonitrile | 6.5 | 3.0 | 3.5 |
| 3 | 5-Chloro-1-Cyclopropyl-indole-3-carbonitrile | 7.5 | 3.6 | 3.9 |
| 4 | 5-Methoxy-1-Cyclopropyl-indole-3-carbonitrile | 7.2 | 3.1 | 4.1 |
Note: This table is for illustrative purposes. It demonstrates how LLE is used to evaluate different modifications. Compound 4 shows a good balance, improving potency without a large lipophilicity penalty, resulting in a higher LLE.
Theoretical Studies on Cyclopropane Formation and Reaction Mechanisms
Theoretical studies are vital for understanding the mechanisms of chemical reactions, including the formation and reactivity of strained rings like cyclopropane. researchgate.netbeilstein-journals.org Computational methods can map the potential energy surface of a reaction, identifying transition states and intermediates. acs.orgacs.org
The synthesis of this compound likely involves the N-cyclopropanation of an indole precursor. Theoretical studies on indole cyclopropanation reactions, often catalyzed by metals like copper or rhodium, can elucidate the reaction mechanism (e.g., stepwise vs. concerted) and the origins of stereoselectivity. acs.orgresearchgate.netnih.gov
Furthermore, the reactivity of the cyclopropane ring itself is of theoretical interest. Donor-acceptor cyclopropanes are known to undergo ring-opening reactions. researchgate.net While the N-cyclopropyl group in this compound is not a classic donor-acceptor system, computational studies could explore its stability and potential for ring-opening under various physiological or synthetic conditions. For instance, DFT calculations could model the energetics of a radical-induced ring-opening, providing insight into the compound's potential metabolic pathways or chemical liabilities. beilstein-journals.orgelsevierpure.com
In Vitro Biological Activity and Pharmacological Target Research
Research into Antiviral Mechanisms
The antiviral potential of indole (B1671886) derivatives has been a subject of significant research interest. While direct studies on the antiviral activity of 1-Cyclopropyl-1H-indole-3-carbonitrile against specific viruses are limited in the available literature, research on structurally related indole compounds provides insights into their potential mechanisms of action.
The Hepatitis C Virus (HCV) is a major global health concern, and the development of effective direct-acting antivirals (DAAs) is a key research focus. google.com The efficacy of these DAAs can be influenced by the HCV genotype, with genotypes 1 and 3 being the most prevalent worldwide. nih.gov
Research into indole-based compounds has revealed their potential as HCV inhibitors. For instance, a series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides has been identified as potent inhibitors of the HCV NS4B protein, demonstrating activity across multiple HCV genotypes, including 1a, 1b, 2a, and 3a. researchgate.net Similarly, certain tetrahydroindole derivatives have shown promising anti-HCV properties against genotypes 1b and 2a. nih.gov While these findings highlight the potential of the indole scaffold in developing pan-genotypic HCV inhibitors, specific data on the efficacy of this compound against different HCV genotypes is not yet available in the reviewed literature.
Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of lead compounds. For indole derivatives, SAR studies have identified key structural features that influence their antiviral activity. The indole ring itself is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets. nih.gov
Key positions on the indole ring, such as positions 2, 3, and 5, have been identified as important for antiviral effects. nih.gov Modifications at these positions can significantly enhance antiviral potency. For example, the introduction of specific substituents on the indole ring has been shown to be critical for activity against viruses like the Flavivirus. natap.orgmdpi.com One study highlighted that for a series of 2,6-disubstituted indole compounds, the 3-carboxamide group was important for the inhibition of the Zika virus protease. nih.gov
While these studies provide a framework for understanding the SAR of indole derivatives as antiviral agents, specific SAR studies detailing how the cyclopropyl (B3062369) group at the N1-position and the carbonitrile group at the C3-position of this compound contribute to its potential antiviral activity are not extensively documented in the available research.
Research into Anticancer Properties and Cellular Mechanisms
The anticancer properties of indole derivatives have been extensively investigated. The indole scaffold is a common feature in many natural and synthetic compounds with potent anticancer activity.
Derivatives of 1H-indole-3-carbonitrile have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a novel 1H-indole-3-carbonitrile derivative, compound C11, has shown potent antiproliferative activity against the TRK-dependent Km-12 cancer cell line. researchgate.netnih.gov Other indole derivatives have also shown cytotoxicity against a range of cancer cell lines, including those of the central nervous system and neuroblastoma. dovepress.com
The table below summarizes the in vitro antiproliferative activity of some indole derivatives against various human cancer cell lines, as reported in the literature. It is important to note that these are related compounds, and specific IC50 values for this compound were not available in the reviewed sources.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-3-carbinol | Melanoma (wild-type PTEN) | Not specified | nih.gov |
| NB7M (indole ethyl isothiocyanate analog) | Neuroblastoma (SMS-KCNR, SK-N-SH, SH-SY5Y, IMR-32) | 1.0–2.0 | dovepress.com |
| 1,1,3-tri(3-indolyl)cyclohexane | Lung Cancer (A549, H1299, H1435, CL1-1, H1437) | Not specified (induced apoptosis) | nih.gov |
| Indole/1,2,4-triazole hybrid (7i) | Various (NCI 60 panel) | 2.10–3.23 | mdpi.com |
Indole derivatives are known to exert their anticancer effects by modulating the cell cycle and inducing apoptosis (programmed cell death). Mechanistic studies have revealed that these compounds can arrest the cell cycle at different phases and trigger apoptotic pathways.
For example, a study on a highly potent 1H-indole-3-carbonitrile derivative, C11, revealed that it induced cancer cell death by arresting the cell cycle and triggering apoptosis. researchgate.netnih.gov Other indole derivatives, such as Indole-3-carbinol, have been shown to induce a G1-phase cell-cycle arrest and apoptosis in human melanoma cells by stabilizing the PTEN tumor suppressor protein. nih.gov Another novel indole compound, 1,1,3-tri(3-indolyl)cyclohexane, was found to induce apoptosis in lung cancer cells through the intrinsic mitochondrial pathway, involving the release of cytochrome-c and the activation of caspases-3 and -9. nih.gov Similarly, another indole derivative, NB7M, caused S-phase arrest in SMSKCNR and G1-phase arrest in SH-SY5Y neuroblastoma cells. dovepress.com
These studies indicate that indole-3-carbonitrile derivatives can interfere with key cellular processes that regulate cell division and survival, leading to the elimination of cancer cells.
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer. The indole scaffold has proven to be a valuable template for the design of potent kinase inhibitors.
Tropomyosin Receptor Kinase (TRK) Inhibitors: The Tropomyosin Receptor Kinase (TRK) family of proteins plays a crucial role in cell differentiation, proliferation, and survival. nih.gov Fusions in the NTRK genes, which encode for TRK proteins, are oncogenic drivers in a variety of cancers. A recent study reported the development of novel 1H-indole-3-carbonitrile derivatives as highly potent TRK inhibitors. researchgate.netnih.gov A lead compound from this series, C11, demonstrated significant antiproliferative effects against TRK-dependent cancer cells by reducing the levels of phosphorylated TRK. researchgate.netnih.gov This highlights the potential of the this compound scaffold for developing targeted cancer therapies.
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibitors: DYRK1A is another kinase that has been implicated in cancer and neurodegenerative diseases. Research has led to the identification of indole-3-carbonitriles as potent inhibitors of DYRK1A. nih.govresearchgate.netnih.gov Starting from a 7-chloro-1H-indole-3-carbonitrile fragment, a series of derivatives were designed and synthesized, leading to the discovery of novel inhibitors with double-digit nanomolar potency against DYRK1A. nih.govresearchgate.netnih.gov
The inhibitory activity of some indole-3-carbonitrile derivatives against DYRK1A and related kinases is presented in the table below.
| Compound | DYRK1A IC50 (µM) | CLK1 IC50 (µM) | Reference |
|---|---|---|---|
| Starting Fragment (6a) | Micromolar | Comparable to DYRK1A | nih.gov |
| Harmine (1) | Submicromolar | - | nih.gov |
| INDY (2) | Submicromolar | - | nih.gov |
| Leucettine L41 (3) | Submicromolar | - | nih.gov |
Research into Antimicrobial Activity
No specific studies were identified that investigated the antimicrobial properties of this compound.
There is no available research data on the in vitro efficacy of this compound against strains of Gram-positive and Gram-negative bacteria. While research into other indole derivatives has shown a range of antibacterial activities, these findings cannot be specifically attributed to this compound.
There are no published studies that have determined the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains. Standard methodologies for MIC determination, such as broth microdilution and agar (B569324) dilution assays, are commonly employed in antimicrobial research to quantify the potency of a compound. However, no such data exists for the specified indole derivative.
Research into Anti-Inflammatory Effects
No specific research was found regarding the in vitro anti-inflammatory effects of this compound.
There are no available studies that have investigated the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, or IL-6, in macrophage cell lines (e.g., RAW 264.7) in vitro. Consequently, its potential to modulate inflammatory responses at a cellular level remains uncharacterized.
Research into Antiparasitic Potential
No specific studies were identified that have evaluated the antiparasitic potential of this compound.
There is no published research on the in vitro efficacy of this compound against protozoan parasites, including the amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease. While various indole-containing compounds have been explored as potential anti-trypanosomal agents, the activity of this specific molecule has not been reported.
Mechanisms of Action and Molecular Interaction Research
Elucidation of Molecular Binding Modes with Target Proteins
The binding of indole-based compounds to target proteins is a multifaceted process governed by a variety of intermolecular forces. The indole (B1671886) nucleus itself is a versatile scaffold capable of engaging in several types of interactions. nih.govnih.gov Research on various indole derivatives shows that the indole ring often contributes to binding affinity through hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a protein. nih.gov
Furthermore, the nitrogen atom of the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand to the receptor. nih.goviemlabs.com For instance, in studies of indole derivatives targeting the benzodiazepine (B76468) receptor (BzR), the indole NH group was hypothesized to form a hydrogen bond with the receptor site. nih.gov This is supported by the observation that substitution at the N-1 position often leads to a decrease in binding affinity. nih.gov
Docking simulations of various indole derivatives with protein targets, such as kinases, have helped to visualize these binding modes. These models predict that the planar indole ring can fit into flat, hydrophobic pockets, while the substituents on the ring dictate the orientation and specific interactions with the protein. mdpi.com For example, in some kinase inhibitors, the amide carbonyl group of an indole-2-carboxamide derivative was shown to accept hydrogen bonds from key amino acid residues like Asp1046 and Cys1045. mdpi.com
Influence of the Cyclopropyl (B3062369) Group on Binding Affinity, Selectivity, and Pharmacological Profiles
The cyclopropyl group is a small, rigid ring that can significantly influence the pharmacological properties of a molecule. Its introduction into a drug candidate is a common strategy in medicinal chemistry to fine-tune its activity. The cyclopropyl group is known to be a good π-electron donor, though its ability to transmit conjugation is a subject of some debate. stackexchange.com
In the context of indole derivatives, the cyclopropyl group can impact binding affinity and selectivity in several ways:
Conformational Restriction : The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to higher binding affinity for its target. Studies on indole cyclopropylmethylamines showed that the stereochemistry of the cyclopropyl ring was crucial for affinity, with the trans isomers having significantly higher affinity than the cis isomers. nih.gov
Metabolic Stability : The cyclopropyl group can enhance metabolic stability by blocking sites susceptible to metabolism. In a study on indole-2-carboxamides, analogues with a cyclopropyl group were synthesized and evaluated, showing that this substituent can be well-tolerated and can lead to compounds with interesting metabolic profiles. nih.gov
Potency and Lipophilicity : The addition of a cyclopropyl group can modulate the lipophilicity of a compound, which in turn affects its solubility and cell permeability. In one study, a cyclopropyl substituent on the indole moiety was found to be ideal for potency in a series of anti-trypanosomal compounds. nih.gov
The table below summarizes the observed effects of cyclopropyl substitution in selected indole derivatives.
| Compound Series | Effect of Cyclopropyl Group | Reference |
| Indole cyclopropylmethylamines | trans stereochemistry preferred for high affinity to hSERT. | nih.gov |
| Indole-2-carboxamides | Cyclopropyl group in the 5' position of the indole was favorable for potency. | nih.gov |
| Isoxazole (B147169) derivatives | 3-cyclopropyl isoxazole derivatives showed partially restored potency and improved solubility profiles. | nih.gov |
Role of the Indole Ring System in Receptor Binding and Biological Pathway Modulation
The indole ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component of many natural and synthetic biologically active molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.govwikipedia.org Its versatility stems from its unique electronic and structural properties.
The key roles of the indole ring system include:
Hydrogen Bonding : The NH group of the indole ring can act as a hydrogen bond donor, while the π-electron system can act as a hydrogen bond acceptor. iemlabs.com This dual capability allows for crucial interactions with protein targets, enhancing binding affinity and potency. iemlabs.com
Hydrophobic Interactions : The bicyclic aromatic structure of indole is lipophilic, enabling it to participate in hydrophobic interactions within the binding pockets of proteins. nih.gov
Scaffold for Functionalization : The indole ring can be readily modified at various positions, allowing for the introduction of different functional groups to optimize pharmacological properties. nih.gov This chemical tractability enables the generation of large libraries of compounds for screening against various biological targets. nih.gov
Biological Pathway Modulation : Indole derivatives have been shown to interact with a wide range of molecular targets, including enzymes, ion channels, and G-protein coupled receptors (GPCRs). nih.goviemlabs.com As a result, they can modulate numerous biological pathways. For instance, indole derivatives can act as allosteric modulators of adenosine (B11128) receptors or as ligands for the benzodiazepine receptor. nih.gov The indole structure is also found in many kinase inhibitors, which target signaling pathways involved in cell proliferation and survival. mdpi.com
Specificity and Selectivity Profiling against Off-Targets and Related Kinases
A crucial step in the development of any potential drug is to determine its selectivity, which is its ability to interact with its intended target over other, unintended targets (off-targets). Poor selectivity can lead to unwanted side effects. Kinases are a large family of enzymes that are common targets for drugs, particularly in oncology. As many kinase inhibitors bind to the highly conserved ATP-binding site, achieving selectivity can be challenging. nih.gov
Specificity and selectivity profiling is typically performed by screening the compound against a large panel of kinases. nih.govreactionbiology.com These panels can include hundreds of different kinases, covering a significant portion of the human kinome. nih.gov The results of these screens are often expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) or as a percentage of inhibition at a fixed concentration. reactionbiology.com
For indole-based compounds that are developed as kinase inhibitors, this profiling is essential. For example, a study on indole-2-carboxamides showed that these compounds had potent inhibitory effects on VEGFR-2, with IC50 values in the low nanomolar range. mdpi.com A comprehensive kinase panel screen would be necessary to determine if these compounds also inhibit other kinases, which would inform their potential for off-target effects.
Different types of kinase inhibitors (e.g., Type I vs. Type II) can exhibit different selectivity profiles. Type II inhibitors, which bind to an inactive conformation of the kinase, are often more selective than Type I inhibitors, which bind to the active conformation. nih.gov The data from selectivity profiling helps in the selection of the most promising drug candidates for further development and provides insights into potential mechanisms of toxicity. nih.gov
Future Research Directions and Applications in Chemical Biology
Rational Design and Synthesis of Next-Generation Indole-Cyclopropyl-Carbonitrile Scaffolds
The development of novel synthetic methodologies will be crucial for expanding the chemical space around the 1-cyclopropyl-1H-indole-3-carbonitrile core. Future synthetic efforts are expected to focus on creating diverse libraries of analogues with modifications at various positions of the indole (B1671886) ring.
One promising avenue involves the application of modern cross-coupling reactions to introduce a wide range of substituents at the C2, C4, C5, C6, and C7 positions of the indole nucleus. Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings can be employed to append aryl, heteroaryl, alkyl, and other functional groups, thereby systematically exploring the structure-activity relationships (SAR) of these derivatives. nih.gov The synthesis of such polysubstituted indole-2-carbonitriles has been demonstrated, providing a blueprint for similar strategies with 3-carbonitrile analogues. nih.gov
Furthermore, bioisosteric replacement strategies will play a pivotal role in optimizing the physicochemical and pharmacokinetic properties of lead compounds. openmedicinalchemistryjournal.com For instance, the nitrile group could be replaced with other hydrogen bond acceptors like oxadiazoles (B1248032) or amides to modulate target binding and metabolic stability. Similarly, the indole core itself can be substituted with bioisosteric heterocycles such as azaindoles to fine-tune properties like pKa, solubility, and ADME profiles.
The development of efficient and scalable synthetic routes will be paramount for producing these next-generation scaffolds in sufficient quantities for extensive biological evaluation. This includes optimizing reaction conditions and exploring one-pot or flow chemistry approaches to streamline the synthesis process.
Exploration of Novel Pharmacological Targets and Therapeutic Areas
The indole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govopenmedicinalchemistryjournal.com The unique combination of the cyclopropyl (B3062369) and carbonitrile moieties in this compound suggests the potential for novel pharmacological activities.
A significant area of future research will be the exploration of this compound and its analogues as inhibitors of various protein kinases. Tropomyosin receptor kinases (TRKs) have emerged as important targets in cancers driven by NTRK gene fusions, and 1H-indole-3-carbonitrile derivatives have shown promise as potent TRK inhibitors. nih.gov A recent study detailed the design and synthesis of novel 1H-indole-3-carbonitrile derivatives that demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines. nih.gov Further investigation into the potential of this compound in this area is warranted.
Beyond oncology, the anti-HIV potential of cyclopropyl-indole derivatives has been highlighted in studies targeting the non-nucleoside reverse transcriptase enzyme. The design of novel inhibitors has shown that the cyclopropyl group can effectively occupy hydrophobic pockets in the enzyme's binding site.
Moreover, the vast therapeutic landscape of indole derivatives suggests that this compound and its future iterations could be investigated for activity against a range of other targets, including but not limited to G-protein coupled receptors, ion channels, and enzymes involved in metabolic and neurodegenerative diseases.
Integration of Advanced High-Throughput Screening and Computational Methodologies in Lead Discovery
To efficiently explore the therapeutic potential of the expanding library of this compound analogues, the integration of advanced screening and computational techniques will be indispensable.
High-Throughput Screening (HTS) will enable the rapid evaluation of large compound libraries against a multitude of biological targets. Both target-based and phenotypic screening approaches can be employed. Target-based HTS will allow for the identification of compounds that modulate the activity of specific proteins, while phenotypic screening can uncover compounds with desired cellular effects without prior knowledge of the molecular target.
Computational methodologies , including computer-aided drug design (CADD), will be instrumental in guiding the rational design of new derivatives and prioritizing compounds for synthesis and biological testing. Molecular docking studies can predict the binding modes of this compound analogues within the active sites of various target proteins, providing insights into key interactions that contribute to biological activity. nih.gov For instance, docking studies have been successfully used to understand the binding of indole derivatives to the active site of enzymes like hepatitis C NS5B polymerase. nih.gov Such in silico approaches can significantly accelerate the lead discovery process and reduce the reliance on costly and time-consuming experimental screening.
The combination of HTS and CADD will create a powerful and synergistic workflow for the discovery of novel drug candidates based on the this compound scaffold.
Development of Chemical Probes for Biological Pathway Interrogation
The unique structural features of this compound make it an attractive scaffold for the development of chemical probes to investigate complex biological pathways. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a cellular context.
Future research in this area will focus on modifying the this compound structure to incorporate functionalities suitable for probe development. This may include the introduction of a "handle" for attaching reporter tags such as fluorophores, biotin, or photo-crosslinking groups. These tagged probes can then be used in a variety of chemical biology applications, including:
Target Identification and Validation: Affinity-based probes can be used to pull down their protein targets from cell lysates, allowing for their identification by mass spectrometry.
Imaging Protein Localization and Dynamics: Fluorescently labeled probes can be used to visualize the subcellular localization of their target proteins and track their movement in living cells.
Activity-Based Protein Profiling (ABPP): Probes with reactive groups can be designed to covalently label the active site of a specific enzyme, providing a measure of its activity in complex biological samples.
The development of potent and selective chemical probes based on the this compound scaffold will provide valuable tools for dissecting signaling pathways and understanding the molecular basis of disease.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Cyclopropyl-1H-indole-3-carbonitrile with high purity and yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation and indole functionalization. A common approach includes:
Indole Core Preparation : Use Fischer indole synthesis with phenylhydrazine and a ketone under acidic conditions (e.g., HCl or H₂SO₄) .
Cyclopropanation : Introduce the cyclopropyl group via [2+1] cycloaddition using a carbene precursor (e.g., CH₂I₂/Zn-Cu) or transition metal catalysis (e.g., Pd-mediated cross-coupling) .
Cyanide Introduction : Nitrile groups can be added via nucleophilic substitution (e.g., KCN/NaCN) or Sandmeyer-type reactions .
Critical parameters include reaction temperature (20–120°C), solvent choice (DMF, DMSO, or acetonitrile), and base selection (triethylamine, NaH) to minimize side reactions .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and nitrile carbon signals (δ 110–120 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., cyclopropyl ring strain at ~60° for C-C-C angles) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z for C₁₂H₁₀N₂: 182.0844) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence the electronic and steric properties of this compound in catalytic reactions?
- Methodological Answer : The cyclopropyl group introduces:
- Steric Hindrance : Distorts planar indole geometry, affecting substrate binding in catalytic pockets .
- Electron-Donating Effects : Hyperconjugation from cyclopropane’s bent bonds stabilizes intermediates in Pd-catalyzed cross-couplings .
Computational studies (DFT calculations) can model charge distribution and orbital interactions .
Q. What strategies resolve contradictory data on the biological activity of this compound derivatives?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. halogen substitutions) to isolate critical functional groups .
Q. How can computational modeling predict the binding affinity of this compound with protein targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS):
Protein Preparation : Retrieve target structures from PDB (e.g., kinase domains: PDB ID 4LC) .
Ligand Parameterization : Assign charges (GAFF/AMBER) and optimize geometry .
Free Energy Calculations : Use MM-PBSA/GBSA to estimate ΔG binding .
Validate with in vitro assays (e.g., SPR or ITC) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?
- Methodological Answer : Key challenges include:
- Racemization : Minimize via low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .
- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .
- Catalyst Recycling : Immobilize transition metal catalysts (e.g., Pd on SiO₂) for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
